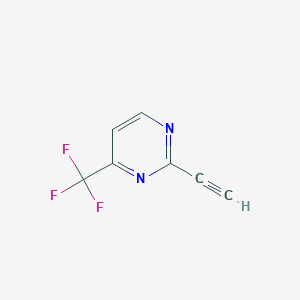
N-Didesmethyl bedaquiline
描述
N-Didesmethyl bedaquiline: is a metabolite of bedaquiline, a novel diarylquinoline used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline works by inhibiting the mycobacterial ATP synthase, an enzyme essential for the energy production of Mycobacterium tuberculosis . This compound is formed through the metabolic process involving cytochrome P450 enzymes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Didesmethyl bedaquiline involves the demethylation of bedaquiline. This process typically requires specific reagents and conditions to achieve the desired product. The demethylation can be carried out using reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: N-Didesmethyl bedaquiline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学研究应用
Chemistry: N-Didesmethyl bedaquiline is used as a reference compound in analytical chemistry to study the metabolic pathways of bedaquiline. It helps in understanding the pharmacokinetics and pharmacodynamics of bedaquiline .
Biology: In biological research, this compound is used to investigate the mechanisms of drug resistance in Mycobacterium tuberculosis. It aids in identifying potential targets for new antitubercular drugs .
Medicine: this compound is studied for its potential therapeutic effects and safety profile. It is used in preclinical and clinical studies to evaluate its efficacy against drug-resistant tuberculosis strains .
Industry: In the pharmaceutical industry, this compound is used in the development and optimization of bedaquiline formulations. It helps in improving the stability and bioavailability of the drug .
作用机制
N-Didesmethyl bedaquiline exerts its effects by inhibiting the mycobacterial ATP synthase, similar to bedaquiline. This inhibition disrupts the energy production in Mycobacterium tuberculosis, leading to bacterial cell death . The compound binds to the c-ring of the ATP synthase, preventing its rotation and blocking ATP synthesis in the enzyme’s catalytic α3β3-headpiece .
相似化合物的比较
Bedaquiline: The parent compound, which is more potent but also more lipophilic.
N-Monodesmethyl bedaquiline: Another metabolite with lower antimycobacterial activity compared to bedaquiline.
6-Cyano analogues of bedaquiline: These analogues are less lipophilic and potentially have better pharmacokinetic properties.
Uniqueness: N-Didesmethyl bedaquiline is unique due to its specific metabolic pathway and its role in understanding the pharmacokinetics and pharmacodynamics of bedaquiline. It provides insights into the drug’s metabolism and potential resistance mechanisms, making it a valuable compound in tuberculosis research .
属性
IUPAC Name |
(1R,2S)-4-amino-1-(6-bromo-2-methoxyquinolin-3-yl)-2-naphthalen-1-yl-1-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN2O2/c1-35-29-25(19-22-18-23(31)14-15-27(22)33-29)28(21-9-3-2-4-10-21)30(34,16-17-32)26-13-7-11-20-8-5-6-12-24(20)26/h2-15,18-19,28,34H,16-17,32H2,1H3/t28-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEYEDSQSKSUQT-PQHLKRTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)C(C3=CC=CC=C3)C(CCN)(C4=CC=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)[C@@H](C3=CC=CC=C3)[C@@](CCN)(C4=CC=CC5=CC=CC=C54)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955404-04-3 | |
| Record name | N-Didesmethyl bedaquiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955404043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DIDESMETHYL BEDAQUILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72A84E460J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclobutanecarboxylic acid, 3-[2-(1,1-dimethylethoxy)-2-oxoethylidene]-](/img/structure/B1457315.png)
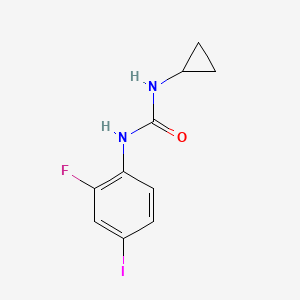
![5-Bromo-4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1457317.png)
![3-Methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1457318.png)
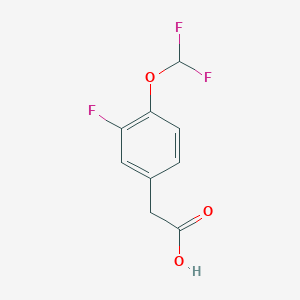
![1-{[1,2,4]Triazolo[4,3-a]pyrimidin-3-yl}ethan-1-amine hydrochloride](/img/structure/B1457324.png)
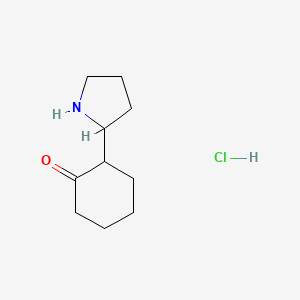
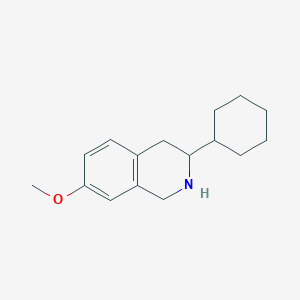
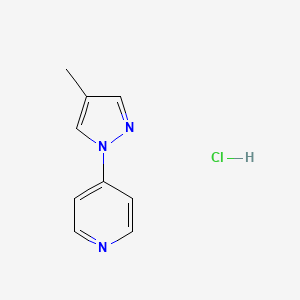
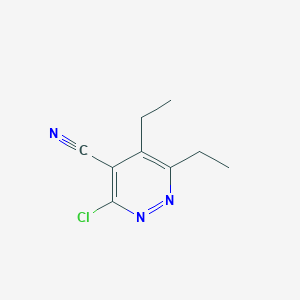
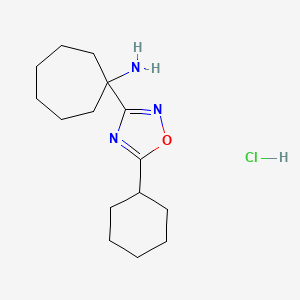
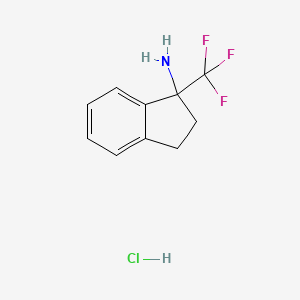
![5-Acetamidopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1457331.png)
